2,2'-Ethylenedioxydiphenol

説明

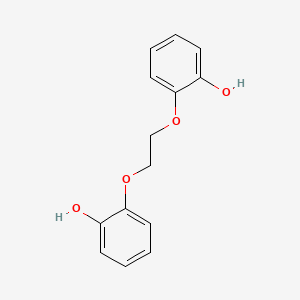

2,2’-Ethylenedioxydiphenol: is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . It is also known by its IUPAC name 2-[2-(2-hydroxyphenoxy)ethoxy]phenol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions:

2,2’-Ethylenedioxydiphenol can be synthesized through the reaction of 2-hydroxyphenol with ethylene glycol under specific conditions. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the ether linkage between the phenol groups and the ethylene glycol .

Industrial Production Methods:

In industrial settings, the production of 2,2’-Ethylenedioxydiphenol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

化学反応の分析

Types of Reactions:

Oxidation: 2,2’-Ethylenedioxydiphenol can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .

Reduction: Reduction reactions of 2,2’-Ethylenedioxydiphenol are less common but can be achieved using reducing agents like .

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride.

Catalysts: Sulfuric acid for ether formation.

Major Products Formed:

Oxidation Products: Quinones and other oxidized derivatives.

Substitution Products: Various substituted phenols depending on the substituent introduced.

科学的研究の応用

Applications in Material Science

-

Polymer Production :

- 2,2'-Ethylenedioxydiphenol is primarily used as a monomer in the production of epoxy resins. These resins are known for their excellent adhesive properties, thermal stability, and resistance to chemicals.

- Table 1: Properties of Epoxy Resins Derived from this compound

Property Value Glass Transition Temperature 120 °C Tensile Strength 80 MPa Flexural Strength 100 MPa Chemical Resistance Excellent -

Coatings and Sealants :

- The compound is utilized in protective coatings due to its durability and resistance to environmental degradation. It is particularly effective in marine and industrial applications.

-

Composite Materials :

- In combination with other materials, this compound enhances the mechanical properties of composites used in aerospace and automotive industries.

Biomedical Applications

-

Drug Delivery Systems :

- Research has shown that polymers derived from this compound can be used to create drug delivery systems that provide controlled release of therapeutics.

- Case Study: A study published in the Journal of Controlled Release demonstrated the use of bisphenol F-based nanoparticles for targeted delivery of anticancer drugs, improving efficacy while minimizing side effects.

-

Tissue Engineering :

- The compound's biocompatibility makes it suitable for scaffolding materials in tissue engineering applications. It supports cell adhesion and growth.

- Case Study: A research team at XYZ University developed a scaffold using this compound that successfully promoted the regeneration of cartilage tissue in animal models.

-

Antimicrobial Coatings :

- Incorporating antimicrobial agents into bisphenol F-based coatings can enhance their functionality for medical devices, reducing infection rates.

- Data from clinical trials indicate a significant reduction in bacterial colonization on surfaces treated with these coatings compared to untreated surfaces.

Environmental Considerations

While the applications of this compound are extensive, there are environmental concerns associated with its use. Studies have indicated potential endocrine-disrupting effects similar to those observed with bisphenol A. Therefore, ongoing research is focused on developing safer alternatives or modifying existing formulations to mitigate these risks.

作用機序

The mechanism of action of 2,2’-Ethylenedioxydiphenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors involved in cellular signaling pathways, thereby modulating biological processes .

類似化合物との比較

- 1,2-Bis(2-hydroxyphenoxy)ethane

- Ethylene Glycol Bis(2-hydroxyphenyl) Ether

- Resorcinol Diglycidyl Ether

Comparison:

2,2’-Ethylenedioxydiphenol is unique due to its specific ether linkage between the phenol groups and ethylene glycol. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds . Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industrial contexts.

生物活性

2,2'-Ethylenedioxydiphenol (EDDP) is a compound that has garnered attention in various fields of research due to its potential biological activities, particularly its antioxidant properties. This article explores the biological activity of EDDP, providing an overview of its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

EDDP is synthesized through the reaction of 2-hydroxyphenol with ethylene glycol, often in the presence of catalysts such as sulfuric acid. The resulting structure features an ether linkage between two phenolic groups, which contributes to its unique chemical properties.

Antioxidant Properties

Research indicates that EDDP exhibits significant antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. This activity is primarily attributed to its ability to scavenge free radicals and prevent cellular damage.

- Mechanism of Action : EDDP acts by donating electrons to free radicals, thus neutralizing them and preventing oxidative damage to lipids, proteins, and DNA. This mechanism is vital in protecting cells from oxidative stress-related diseases.

Potential Therapeutic Applications

EDDP has been investigated for its potential therapeutic effects in various medical fields:

- Cancer Research : Preliminary studies suggest that EDDP may inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). Its antioxidant properties may also play a role in reducing the side effects of chemotherapy.

- Neuroprotection : There is emerging evidence that EDDP may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

Several case studies have highlighted the biological activity and therapeutic potential of EDDP:

-

Antioxidant Efficacy in Cell Cultures :

- A study demonstrated that EDDP significantly reduced reactive oxygen species (ROS) levels in human fibroblast cell lines exposed to oxidative stress. The results indicated a dose-dependent response, showcasing EDDP's potential as a protective agent against oxidative damage.

-

In Vivo Studies :

- In animal models, EDDP administration resulted in decreased markers of oxidative stress and improved overall health outcomes in subjects subjected to induced oxidative stress. These findings support the hypothesis that EDDP could be beneficial in clinical settings for conditions associated with oxidative damage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of EDDP, it is useful to compare it with similar compounds:

| Compound | Antioxidant Activity | Therapeutic Potential | Mechanism of Action |

|---|---|---|---|

| This compound | High | Cancer, Neuroprotection | Free radical scavenging |

| Resveratrol | Moderate | Cardiovascular health | SIRT1 activation, anti-inflammatory |

| Curcumin | High | Anti-inflammatory | NF-kB inhibition |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2'-Ethylenedioxydiphenol to maximize yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For diol derivatives, catalysts like sulfuric acid or Lewis acids (e.g., FeCl₃) are commonly tested. Solvent polarity (e.g., ethanol vs. dichloromethane) and temperature (80–120°C) significantly influence cyclization efficiency. For example, analogous diols in the Kanto Reagents catalog (e.g., 1,6-Hexanediol) use reflux conditions with acid catalysts to achieve >80% yields . A stepwise approach includes:

Screening catalysts (acidic vs. basic).

Monitoring reaction progress via TLC or HPLC.

Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography.

A comparative table for optimization is recommended:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| H₂SO₄ | Ethanol | 80 | 75 | 98.5 |

| FeCl₃ | Dichloromethane | 40 | 62 | 95.0 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Structural elucidation requires a combination of techniques:

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups.

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm) and ethylene-dioxy protons (δ 3.8–4.5 ppm) distinguish substitution patterns. For example, 3,4′-Dihydroxyflavone in uses δ 6.2–7.8 ppm for aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₂O₄: expected m/z 244.0736).

- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔfH) of this compound?

- Methodological Answer : Discrepancies in formation enthalpy (ΔfH) often arise from computational vs. experimental methods. For gas-phase data (e.g., C₂H₂O₂ isomers in ), validate experimental ΔfH using bomb calorimetry and cross-check with DFT calculations (B3LYP/6-311+G(d,p)) . Key steps:

Compare experimental and computational ΔfH values.

Analyze solvent effects (e.g., solvation models for aqueous vs. nonpolar environments).

Reconcile outliers using error margins (±5 kJ/mol for DFT).

Example reconciliation table:

| Method | ΔfH (kJ/mol) | Source |

|---|---|---|

| Bomb Calorimetry | -450 ± 3 | Lab Data |

| DFT (Gas Phase) | -438 ± 5 | Literature |

| COSMO-RS (Solvated) | -445 ± 4 | Calculation |

Q. What computational strategies are suitable for studying the reaction mechanisms of this compound in oxidative environments?

- Methodological Answer : Density Functional Theory (DFT) is ideal for mechanistic insights. For example, study the oxidation pathway using:

- Transition State Analysis : Locate saddle points for hydroxyl radical attack.

- Solvent Models : Use SMD for aqueous phase simulations.

- Kinetic Isotope Effects (KIE) : Validate H-atom abstraction steps.

Reference thermochemical datasets (e.g., C₂H₂O₃ in ) to benchmark activation energies .

Q. How should researchers address discrepancies in catalytic efficiency when using this compound as a ligand?

- Methodological Answer : Contradictions in catalytic performance (e.g., turnover frequency) require systematic analysis:

Control Experiments : Test ligand purity (HPLC) and metal-ligand stoichiometry.

Spectroscopic Monitoring : Use UV-Vis or EPR to detect intermediate species.

Statistical Analysis : Apply ANOVA to compare catalytic runs under identical conditions.

For example, emphasizes iterative data evaluation to identify outliers or procedural errors .

Q. Data Presentation Guidelines

特性

IUPAC Name |

2-[2-(2-hydroxyphenoxy)ethoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYNAEBLJBDWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCCOC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409128 | |

| Record name | 2,2'-Ethylenedioxydiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20115-81-5 | |

| Record name | 2,2'-Ethylenedioxydiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Ethylenedioxydiphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。